molecular formula C22H24N2O3 B11321469 N-(8-butoxyquinolin-5-yl)-4-ethoxybenzamide

N-(8-butoxyquinolin-5-yl)-4-ethoxybenzamide

Cat. No.: B11321469
M. Wt: 364.4 g/mol
InChI Key: LWXICVFAXAAQOW-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-4-ethoxybenzamide typically involves the reaction of 8-butoxyquinoline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may include optimization of reaction conditions to minimize by-products and improve purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-glycine
  • N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide

Uniqueness

N-(8-butoxyquinolin-5-yl)-4-ethoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-4-ethoxybenzamide

InChI

InChI=1S/C22H24N2O3/c1-3-5-15-27-20-13-12-19(18-7-6-14-23-21(18)20)24-22(25)16-8-10-17(11-9-16)26-4-2/h6-14H,3-5,15H2,1-2H3,(H,24,25)

InChI Key

LWXICVFAXAAQOW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OCC)C=CC=N2

Origin of Product

United States

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